N-Allyl-N-[2-(allyloxy)phenyl]propanamide
Overview
Description
N-Allyl-N-[2-(allyloxy)phenyl]propanamide is a chemical compound with the CAS Number: 1246471-49-7 . It has a molecular weight of 245.32 .
Molecular Structure Analysis
The molecular formula of this compound is C15H19NO2 . The InChI Code is 1S/C15H19NO2/c1-4-11-16(15(17)6-3)13-9-7-8-10-14(13)18-12-5-2/h4-5,7-10H,1-2,6,11-12H2,3H3 .Scientific Research Applications
Palladium-Catalyzed Allylation
- Palladium(0)-Catalyzed Allylation : This study discusses the efficient allylation of arenesulfonamides, sulfamide, and cyanamide using allylic carbonates under palladium(0) catalysis. The research highlights the synthesis of N-arenesulfonyl-2,5-dihydropyrroles through ruthenium-mediated ring-closing metathesis of N-diallylated compounds, demonstrating the application of such reactions in synthesizing complex organic molecules (Cerezo et al., 1998).
Combustion Studies of Propene
- Propene Oxidation Study : Research on the combustion characteristics of propene, a related allylic compound, provides insights into the oxidation processes of hydrocarbons. This study includes new experimental data from jet-stirred and flow reactors, offering a foundation for understanding the combustion of higher-order hydrocarbons and related compounds (Burke et al., 2014).
Chemical Synthesis and Applications
- Functionalized Monomers : A study on the synthesis and thermal characterization of allyl-functionalized cyanate ester oligomers highlights the preparation and properties of materials with potential applications in polymer science. This research could be relevant for exploring the reactivity and polymerization behavior of compounds with structures similar to "N-Allyl-N-[2-(allyloxy)phenyl]propanamide" (Chaplin et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
N-(2-prop-2-enoxyphenyl)-N-prop-2-enylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-11-16(15(17)6-3)13-9-7-8-10-14(13)18-12-5-2/h4-5,7-10H,1-2,6,11-12H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALJHXYXSNRKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC=C)C1=CC=CC=C1OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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